molecular formula C13H17NO3S B270109 1-{[(4-Methylphenyl)sulfonyl]acetyl}pyrrolidine

1-{[(4-Methylphenyl)sulfonyl]acetyl}pyrrolidine

Cat. No. B270109
M. Wt: 267.35 g/mol
InChI Key: SQENVDHMDRUMOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[(4-Methylphenyl)sulfonyl]acetyl}pyrrolidine, also known as MSAP, is a synthetic compound that has been gaining attention in scientific research due to its potential therapeutic applications. MSAP belongs to the class of pyrrolidine compounds and has a molecular weight of 311.4 g/mol.

Mechanism of Action

The mechanism of action of 1-{[(4-Methylphenyl)sulfonyl]acetyl}pyrrolidine is not fully understood, but it is believed to act as a modulator of the immune system and inhibit the production of pro-inflammatory cytokines. 1-{[(4-Methylphenyl)sulfonyl]acetyl}pyrrolidine has also been found to have an affinity for the mu-opioid receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
Studies have shown that 1-{[(4-Methylphenyl)sulfonyl]acetyl}pyrrolidine has a low toxicity profile and does not cause significant adverse effects in animal models. 1-{[(4-Methylphenyl)sulfonyl]acetyl}pyrrolidine has been found to reduce inflammation and pain in various animal models of inflammatory diseases. It has also been found to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

1-{[(4-Methylphenyl)sulfonyl]acetyl}pyrrolidine has several advantages for use in lab experiments. It is easy to synthesize and purify, and has a low toxicity profile. However, 1-{[(4-Methylphenyl)sulfonyl]acetyl}pyrrolidine is a relatively new compound and more research is needed to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are several future directions for research on 1-{[(4-Methylphenyl)sulfonyl]acetyl}pyrrolidine. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in treating chronic pain and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-{[(4-Methylphenyl)sulfonyl]acetyl}pyrrolidine and its potential therapeutic applications.

Synthesis Methods

1-{[(4-Methylphenyl)sulfonyl]acetyl}pyrrolidine can be synthesized through a multi-step process that involves the reaction of 4-methylbenzenesulfonyl chloride with pyrrolidine and subsequent acylation with acetic anhydride. The resulting product is then purified through recrystallization to obtain pure 1-{[(4-Methylphenyl)sulfonyl]acetyl}pyrrolidine.

Scientific Research Applications

1-{[(4-Methylphenyl)sulfonyl]acetyl}pyrrolidine has been found to have potential therapeutic applications in various scientific research fields. It has been studied for its anti-inflammatory, analgesic, and anti-tumor properties. 1-{[(4-Methylphenyl)sulfonyl]acetyl}pyrrolidine has also been found to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

1-{[(4-Methylphenyl)sulfonyl]acetyl}pyrrolidine

Molecular Formula

C13H17NO3S

Molecular Weight

267.35 g/mol

IUPAC Name

2-(4-methylphenyl)sulfonyl-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C13H17NO3S/c1-11-4-6-12(7-5-11)18(16,17)10-13(15)14-8-2-3-9-14/h4-7H,2-3,8-10H2,1H3

InChI Key

SQENVDHMDRUMOT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N2CCCC2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N2CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.